p-Chlorobenzaldehyde dimethylhydrazone
Overview
Description
p-Chlorobenzaldehyde dimethylhydrazone is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of p-chlorobenzaldehyde dimethylhydrazone typically involves the reaction of p-chlorobenzaldehyde with dimethylhydrazine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves mixing p-chlorobenzaldehyde with dimethylhydrazine in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature or under mild heating .
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques to ensure scalability and cost-effectiveness. One common method is the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
p-Chlorobenzaldehyde dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-chlorobenzoic acid.
Reduction: It can be reduced to form p-chlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
- p-Chlorobenzoic acid p-Chlorobenzyl alcohol
Substitution: Various substituted hydrazones and other derivatives
Scientific Research Applications
p-Chlorobenzaldehyde dimethylhydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-chlorobenzaldehyde dimethylhydrazone involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can disrupt normal enzyme function and lead to various biochemical effects. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- p-Chlorobenzaldehyde
- p-Chlorobenzyl alcohol
- p-Chlorobenzoic acid
Uniqueness
p-Chlorobenzaldehyde dimethylhydrazone is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Unlike its parent compound, p-chlorobenzaldehyde, the hydrazone derivative exhibits enhanced stability and reactivity, making it suitable for a broader range of applications in research and industry .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methylideneamino]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-12(2)11-7-8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRGEPOIPOSDQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264790 | |
Record name | 4-Chlorobenzaldehyde 2,2-dimethylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22699-29-2 | |
Record name | 4-Chlorobenzaldehyde 2,2-dimethylhydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22699-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzaldehyde 2,2-dimethylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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